molecular formula C9H7BrN2O B8711677 2-Bromo-6-methoxy-1,5-naphthyridine

2-Bromo-6-methoxy-1,5-naphthyridine

Cat. No.: B8711677
M. Wt: 239.07 g/mol
InChI Key: DDHFKVITAWHQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methoxy-1,5-naphthyridine is a halogenated heterocyclic compound featuring a naphthyridine backbone substituted with bromine at position 2 and a methoxy group at position 4. The bromine atom serves as a reactive site for cross-coupling reactions, while the methoxy group contributes electron-donating effects, influencing the compound’s electronic properties and reactivity. This compound is a valuable intermediate in pharmaceutical and materials chemistry, particularly in synthesizing functionalized naphthyridines for drug discovery and optoelectronic applications .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

2-bromo-6-methoxy-1,5-naphthyridine

InChI

InChI=1S/C9H7BrN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3

InChI Key

DDHFKVITAWHQIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)N=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-6-methoxy-1,5-naphthyridine

  • Synthesis : Prepared via selective chlorination of 6-methoxy-1,5-naphthyridin-2(1H)-one using POCl₃ at room temperature to avoid demethylation .
  • Reactivity : The chlorine atom at position 2 is less reactive in Suzuki-Miyaura couplings compared to bromine, necessitating harsher conditions for substitution.
  • Electronic Profile : The methoxy group at position 6 donates electrons, activating the ring toward electrophilic substitution at position 4, whereas chlorine at position 2 withdraws electrons.

3-Bromo-1,5-naphthyridine

  • Synthesis : Bromination of 1,5-naphthyridine using N-bromosuccinimide (NBS) or bromine in acetic acid .
  • Key Differences :
    • The bromine at position 3 reduces steric hindrance compared to position 2, enabling easier functionalization.
    • Lacks the electron-donating methoxy group, resulting in a more electron-deficient ring system .

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

  • Structure : Contains a trifluoromethyl group at position 2, a bromine at position 4, and methoxy at position 5.
  • Properties : The trifluoromethyl group introduces strong electron-withdrawing effects, significantly altering solubility and reactivity compared to the methoxy-bromo analog .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
2-Bromo-6-methoxy-1,5-naphthyridine C₉H₇BrN₂O 255.07 148–150 (dec.) Soluble in DMF, THF
3-Bromo-1,5-naphthyridine C₈H₅BrN₂ 209.04 112–114 Soluble in CHCl₃
4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine C₁₀H₆BrF₃N₂O 307.07 N/A Limited in H₂O

Reactivity in Cross-Coupling Reactions

  • This compound :
    • Undergoes Suzuki-Miyaura coupling with aryl boronic acids at 80°C using Pd(PPh₃)₄ as a catalyst.
    • Methoxy group stabilizes intermediates via resonance, enhancing reaction efficiency .
  • 3-Bromo-1,5-naphthyridine :
    • Requires higher temperatures (100–120°C) for cross-coupling due to reduced electron density at position 3 .
  • 2-Chloro-6-methoxy-1,5-naphthyridine :
    • Less reactive than bromo analogs; often necessitates Buchwald-Hartwig conditions for amination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.